molecular formula C30H28N2O4 B2543736 N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide CAS No. 313529-40-7

N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide

Cat. No. B2543736
M. Wt: 480.564
InChI Key: XBSHANKRAVUJOG-UHFFFAOYSA-N
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Description

The compound , N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide, is a complex organic molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly studied in the provided papers, the papers do discuss related benzamide derivatives with different substituents and their respective properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of related benzamide compounds involves multi-step organic reactions. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods suggest that the synthesis of the compound would likely involve the formation of an amide bond through the reaction of an acid chloride or carboxylic acid with an amine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined to belong to the monoclinic system with two different polymorphs . Another compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, crystallized in the tetragonal system . These studies indicate that slight variations in the substituents of benzamide compounds can lead to significant differences in their crystalline structures.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, the Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . This suggests that the compound may also be amenable to similar catalytic reactions to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. The molar refractivity and polarizability of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, were studied, showing that polarizability effects increase with drug concentration . This implies that the compound may also exhibit significant polarizability effects, which could be relevant to its biological activity.

Scientific Research Applications

Antimicrobial Properties

N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide and its derivatives have been studied for their antimicrobial properties. A series of compounds related to this chemical structure have shown in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Additionally, these compounds have demonstrated inhibitory action against strains of fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus), suggesting potential therapeutic applications for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Molecular Structure and Interaction Studies

The molecular structure and intermolecular interactions of compounds similar to N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide have been explored through various techniques such as single crystal X-ray diffraction and DFT calculations. These studies provide insights into the influence of dimerization and crystal packing on the molecular geometry, which can be critical for understanding the compound's reactivity and potential pharmaceutical applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Synthesis and Characterization of Novel Compounds

Research has been conducted on the synthesis and characterization of novel compounds incorporating the structural framework of N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide. These studies contribute to the development of new materials with potential applications in various fields, including polymers and heterocyclic compounds, by exploring different synthetic routes and characterizing the resulting products through analytical and spectroscopic methods (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antiproliferative Effects on Cancer Cells

Derivatives of N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide have been evaluated for their antiproliferative effects on cancer cells. Some compounds have shown competitive activities against known anticancer drugs, indicating their potential as therapeutic agents in cancer treatment (Kim, Kim, Lee, Yu, & Hah, 2011).

properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O4/c1-19-5-9-21(10-6-19)29(33)31-25-15-13-23(17-27(25)35-3)24-14-16-26(28(18-24)36-4)32-30(34)22-11-7-20(2)8-12-22/h5-18H,1-4H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSHANKRAVUJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide

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